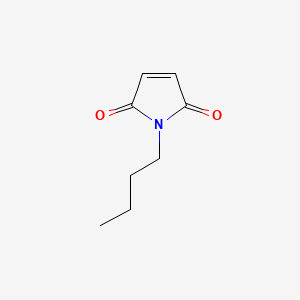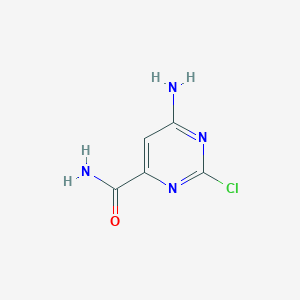
4-amino-N-propilbenzamida
Descripción general
Descripción
4-Amino-N-propylbenzamide, also known as 4-APB, is an organic compound with a wide range of applications in scientific research and industrial processes. 4-APB is a colorless solid with a molecular weight of 197.24 g/mol and a melting point of 77-80°C. It is a derivative of benzamide and is soluble in organic solvents such as ethanol and ethyl acetate. 4-APB is used in a variety of research applications and is known for its high solubility and low toxicity.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Las benzamidas, incluida la 4-amino-N-propilbenzamida, han demostrado tener actividad antioxidante . Pueden actuar como captadores de radicales libres y agentes quelantes de metales . Esto las hace potencialmente útiles para mitigar el estrés oxidativo, que está implicado en diversas enfermedades, incluidos el cáncer y los trastornos neurodegenerativos .
Actividad antibacteriana
Las benzamidas han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de nuevos agentes antibacterianos .
Actividad antiinflamatoria
Se ha informado que las benzamidas poseen propiedades antiinflamatorias . Por lo tanto, la this compound podría usarse potencialmente en el tratamiento de afecciones inflamatorias .
Actividad antifúngica
Al igual que su actividad antibacteriana, las benzamidas también han mostrado propiedades antifúngicas . Esto sugiere un uso potencial de la this compound en tratamientos antifúngicos .
Actividad anticancerígena
Las benzamidas se han utilizado ampliamente en el tratamiento del cáncer . Por lo tanto, la this compound podría usarse potencialmente en la terapia contra el cáncer .
Aplicaciones industriales
Los compuestos amida, incluidas las benzamidas, se utilizan en varios sectores industriales como el plástico, la industria del caucho, la industria papelera y la agricultura . Por lo tanto, la this compound podría tener aplicaciones potenciales en estas industrias .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-amino-N-propylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the cytochrome P450 family. These interactions can influence the catalytic activity of these enzymes, potentially leading to changes in metabolic processes. Additionally, 4-amino-N-propylbenzamide can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 4-amino-N-propylbenzamide on cellular processes are diverse and depend on the cell type and context. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-amino-N-propylbenzamide can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 4-amino-N-propylbenzamide can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 4-amino-N-propylbenzamide exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 4-amino-N-propylbenzamide may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 4-amino-N-propylbenzamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-propylbenzamide can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 4-amino-N-propylbenzamide can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 4-amino-N-propylbenzamide in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, 4-amino-N-propylbenzamide can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
4-amino-N-propylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 4-amino-N-propylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. For example, certain solute carrier (SLC) transporters may mediate the uptake of 4-amino-N-propylbenzamide into cells, while ATP-binding cassette (ABC) transporters may be involved in its efflux. These transport mechanisms are crucial for understanding the compound’s bioavailability and distribution in vivo .
Subcellular Localization
The subcellular localization of 4-amino-N-propylbenzamide can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-amino-N-propylbenzamide within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism .
Propiedades
IUPAC Name |
4-amino-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUFQMXTCIJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330258 | |
| Record name | 4-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38681-78-6 | |
| Record name | 4-Amino-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38681-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)





![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)



